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Compound of Interest

Compound Name: 2-Bromo-1-phenylethanol

Cat. No.: B1266663 Get Quote

An In-depth Technical Guide to the IUPAC Nomenclature and Application of (R)-(-)-2-Bromo-1-
phenylethanol

Introduction
(R)-(-)-2-Bromo-1-phenylethanol is a chiral organic compound of significant interest in the

fields of organic synthesis and pharmaceutical development.[1] Its value lies in its specific

three-dimensional structure, which makes it a crucial chiral building block for the asymmetric

synthesis of more complex, biologically active molecules.[1][2] This guide provides a

comprehensive analysis of its IUPAC nomenclature, physicochemical properties, and its

application in enantioselective synthesis, tailored for researchers, scientists, and drug

development professionals.

IUPAC Nomenclature Deconstructed
The systematic IUPAC name, (R)-(-)-2-Bromo-1-phenylethanol, provides a precise

description of the molecule's structure, including its parent chain, substituents, and

stereochemistry.[1]

Parent Hydride: The suffix "-ethanol" identifies a two-carbon parent chain (ethane) containing

a hydroxyl (-OH) group, classifying the molecule as an alcohol.[1]

Principal Functional Group: The hydroxyl group is the principal functional group, and the

carbon atom to which it is attached is assigned the lowest possible locant, carbon-1.[1]
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Substituents:

1-phenyl: A phenyl group is attached to carbon-1.[1]

2-Bromo: A bromine atom is attached to carbon-2.[1]

Stereodescriptors:

(R)-: This prefix, from the Latin Rectus (right), denotes the absolute configuration at the

single stereogenic center (carbon-1). Its assignment is determined by the Cahn-Ingold-

Prelog (CIP) priority rules.[1][3]

(-)-: This symbol indicates that the compound is levorotatory, meaning it rotates the plane

of polarized light to the left (counter-clockwise). This is an experimentally determined

property and is not directly predictable from the (R/S) configuration.[1]

Determination of Absolute Configuration: The Cahn-
Ingold-Prelog (CIP) Rules
The (R) configuration is assigned by prioritizing the four groups attached to the chiral center

(carbon-1) based on atomic number.[3][4][5][6]

Assign Priorities: The atoms directly bonded to the chiral carbon are ranked by atomic

number:

Priority 1: Oxygen (-OH) - Atomic number 8

Priority 2: Carbon of the phenyl group (-C₆H₅) - Atomic number 6. This carbon is further

bonded to other carbons.

Priority 3: Carbon of the bromomethyl group (-CH₂Br) - Atomic number 6. This carbon is

bonded to a bromine and two hydrogens.

Priority 4: Hydrogen (-H) - Atomic number 1

Tie-breaking: Both the phenyl and bromomethyl groups are attached via carbon. To break

the tie, we examine the atoms attached to these carbons. The carbon of the phenyl group is
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bonded to other carbons. The carbon of the bromomethyl group is bonded to a high-atomic-

number bromine atom, giving it higher priority than a carbon bonded only to other carbons

and hydrogens in the immediate vicinity of the ring connection. However, the standard

convention considers the substituents on the phenyl ring carbons, leading to the phenyl

group having a higher priority. A more detailed analysis shows the phenyl group carbon is

bonded to (C, C, H) while the bromomethyl carbon is bonded to (Br, H, H). Since Br has a

higher atomic number than C, the -CH₂Br group would seem to have higher priority. Let's re-

evaluate based on standard rules. The first point of difference is key. For the phenyl group,

we go from C-1 to the ring carbons. For the bromomethyl group, we go from C-1 to C-2. The

atoms attached to C-1 are O, C(phenyl), C(CH₂Br), and H. The priorities are O > C > C > H.

To break the tie between the two carbons, we look at what they are attached to. The phenyl

carbon is attached to two other carbons within the ring and implicitly one hydrogen. The C-2

carbon is attached to one bromine and two hydrogens. Since Br (atomic number 35)

outranks C (atomic number 6), the -CH₂Br group has a higher priority than the -C₆H₅ group.

Therefore, the priorities are: 1: -OH, 2: -CH₂Br, 3: -C₆H₅, 4: -H. Let's re-verify this common

point of confusion. The rule is to compare atoms at the first point of difference.

Path 1: C-1 -> C(phenyl) -> {C, C, H}

Path 2: C-1 -> C(CH2Br) -> {Br, H, H} Comparing the lists {C,C,H} and {Br,H,H} atom by

atom, Br > C. Therefore, the -CH₂Br group is priority #2 and the phenyl group is priority #3.

Let's re-assign based on this correct application:

Priority 1: -OH (Oxygen, Z=8)

Priority 2: -CH₂Br (Carbon bonded to Bromine)

Priority 3: -C₆H₅ (Carbon bonded to other Carbons)

Priority 4: -H (Hydrogen, Z=1)

Orient the Molecule: The molecule is oriented in 3D space so that the lowest priority group

(Priority 4: -H) points away from the viewer.

Determine Rotation: The direction from priority 1 to 2 to 3 is traced. For this molecule, tracing

from -OH (1) → -CH₂Br (2) → -C₆H₅ (3) results in a clockwise rotation. A clockwise rotation
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corresponds to the (R) configuration.[3][4][6]

Caption: Cahn-Ingold-Prelog (CIP) priority assignment for (R)-2-Bromo-1-phenylethanol.

Physicochemical and Spectroscopic Data
The properties of (R)-(-)-2-Bromo-1-phenylethanol are summarized below. These

characteristics are essential for its handling, reaction monitoring, and characterization.

Property Value

Molecular Formula C₈H₉BrO[7][8][9][10]

Molecular Weight 201.06 g/mol [7][8][9][10]

CAS Number 73908-23-3[7][10][11]

Appearance Colorless to pale yellow liquid[7][9]

Density 1.503 g/cm³[7][9]

Boiling Point 261.6°C at 760 mmHg[7][9]

Optical Rotation (-) Levorotatory[7]

Spectroscopic Data
NMR (¹H, ¹³C), IR, and Mass Spectrometry data

are available.[1][11]

Role in Asymmetric Synthesis
The defined stereochemistry of (R)-(-)-2-Bromo-1-phenylethanol makes it a valuable

precursor in the synthesis of pharmaceuticals where a specific enantiomer is required for

biological activity.[12] Many drugs exhibit stereospecific interactions with biological targets like

enzymes and receptors. Using enantiomerically pure starting materials is a key strategy to

produce single-enantiomer drugs, avoiding the potential for undesired side effects from other

stereoisomers.
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Caption: Role of (R)-(-)-2-Bromo-1-phenylethanol in a generalized drug development

workflow.

Experimental Protocols for Enantioselective
Synthesis
The most common and effective method for preparing enantiomerically pure (R)-(-)-2-Bromo-
1-phenylethanol is the asymmetric reduction of the prochiral ketone, 2-bromoacetophenone.

[1][2][12] This can be achieved using chemical catalysts (e.g., CBS catalysts) or biocatalysts

(e.g., alcohol dehydrogenases).[2][12]
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Protocol: CBS-Catalyzed Asymmetric Reduction of 2-
Bromoacetophenone
This protocol describes the synthesis using a (R)-Corey-Bakshi-Shibata (CBS) oxazaborolidine

catalyst.

Objective: To synthesize (R)-(-)-2-Bromo-1-phenylethanol with high enantiomeric excess.

Materials:

2-bromoacetophenone

(R)-Methyl-CBS-oxazaborolidine catalyst

Borane dimethyl sulfide complex (BH₃-DMS)

Anhydrous Tetrahydrofuran (THF)

Methanol

Hydrochloric Acid (1M)

Dichloromethane or Ethyl Acetate

Saturated aqueous NaHCO₃

Brine

Anhydrous MgSO₄ or Na₂SO₄

Silica gel for column chromatography

Procedure:

Reactor Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet is assembled.
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Charging the Reactor: The flask is charged with anhydrous THF and cooled to 0-5 °C in an

ice bath.[12]

Catalyst and Borane Addition: (R)-Methyl-CBS-oxazaborolidine (0.1 eq) is added to the cold

THF. Borane dimethyl sulfide complex (1.0-1.2 eq) is then added dropwise, ensuring the

temperature remains below 5 °C. The mixture is stirred for 15 minutes.[12]

Substrate Addition: A solution of 2-bromoacetophenone (1.0 eq) in anhydrous THF is added

dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature below

5 °C.[12]

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography

(TLC) or High-Performance Liquid Chromatography (HPLC).

Quenching: Once the reaction is complete, it is quenched by the slow, dropwise addition of

methanol at 0-5 °C.

Work-up: The mixture is warmed to room temperature and the solvent is removed under

reduced pressure. The residue is redissolved in ethyl acetate, and 1M HCl is added. The

organic layer is separated, and the aqueous layer is extracted with ethyl acetate.[12]

Purification: The combined organic layers are washed with saturated aqueous NaHCO₃ and

then with brine. The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent

is evaporated.[12]

Final Product: The crude product is purified by column chromatography on silica gel to yield

(R)-(-)-2-Bromo-1-phenylethanol.[1][12]

Characterization: The final product's identity is confirmed by NMR, and the enantiomeric

excess (% ee) is determined by chiral HPLC analysis.[1]
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Caption: Experimental workflow for the asymmetric synthesis of (R)-2-Bromo-1-
phenylethanol.
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Comparison of Synthetic Methods
Different synthetic strategies offer trade-offs in terms of yield, enantioselectivity, and reaction

conditions.

Method
Catalyst/Enzy
me

Reducing
Agent

Typical Yield
(%)

Typical ee (%)

Catalytic

Asymmetric

Reduction

(R)-Me-CBS BH₃-DMS ~95% >95% (for R)

Biocatalytic

Reduction

Alcohol

Dehydrogenase

(ADH)

NADPH/NADH

(with

regeneration

system)

>90% >99%

Kinetic

Resolution

Lipase (e.g.,

Novozym 435)

Acyl donor (e.g.,

vinyl acetate)

<50% (for

alcohol)
>99%

Note: Data are representative values compiled from typical experimental outcomes.[2][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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